molecular formula C18H38 B021933 3-Methylheptadecane CAS No. 6418-44-6

3-Methylheptadecane

Cat. No.: B021933
CAS No.: 6418-44-6
M. Wt: 254.5 g/mol
InChI Key: HPDKJRSKBCPMIY-UHFFFAOYSA-N
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Description

3-Methylheptadecane is a branched alkane with the molecular formula C18H38. It is a hydrocarbon that consists of a heptadecane chain with a methyl group attached to the third carbon atom. This compound is known for its presence in various natural sources and its applications in different scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Methylheptadecane can be synthesized through several methods, including:

    Alkylation of Heptadecane: This involves the reaction of heptadecane with a methylating agent such as methyl iodide in the presence of a strong base like sodium hydride.

    Hydroformylation: This process involves the hydroformylation of 1-hexadecene followed by hydrogenation to yield this compound.

Industrial Production Methods: Industrial production of this compound typically involves the catalytic hydrogenation of unsaturated precursors. The process is carried out under high pressure and temperature conditions using catalysts such as palladium or platinum.

Chemical Reactions Analysis

Types of Reactions: 3-Methylheptadecane undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromic acid, leading to the formation of corresponding alcohols, ketones, or carboxylic acids.

    Reduction: Although this compound is already a saturated hydrocarbon, it can undergo reductive cleavage under specific conditions.

    Substitution: Halogenation reactions can occur, where halogens like chlorine or bromine replace hydrogen atoms in the compound.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas in the presence of a metal catalyst.

    Substitution: Chlorine or bromine gas under UV light.

Major Products Formed:

    Oxidation: Alcohols, ketones, carboxylic acids.

    Reduction: Smaller hydrocarbons (in case of cleavage).

    Substitution: Halogenated derivatives of this compound.

Scientific Research Applications

3-Methylheptadecane has several applications in scientific research, including:

    Chemistry: Used as a reference compound in gas chromatography and mass spectrometry.

    Biology: Studied for its role in the composition of natural oils and waxes.

    Medicine: Investigated for its potential use in drug delivery systems due to its hydrophobic nature.

    Industry: Utilized in the production of lubricants and as a component in specialty chemicals.

Mechanism of Action

The mechanism of action of 3-methylheptadecane primarily involves its interaction with hydrophobic environments. Due to its non-polar nature, it can integrate into lipid bilayers and affect membrane fluidity. This property is exploited in various applications, including drug delivery and material science.

Comparison with Similar Compounds

    Heptadecane: A straight-chain alkane with similar physical properties but lacks the methyl group.

    2-Methylheptadecane: Another branched alkane with the methyl group attached to the second carbon atom.

    Hexadecane: A shorter chain alkane with similar chemical behavior.

Uniqueness of 3-Methylheptadecane: The presence of the methyl group at the third carbon atom in this compound provides it with unique steric and electronic properties, differentiating it from its straight-chain and other branched counterparts. This structural variation can influence its reactivity and interaction with other molecules.

Properties

IUPAC Name

3-methylheptadecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H38/c1-4-6-7-8-9-10-11-12-13-14-15-16-17-18(3)5-2/h18H,4-17H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPDKJRSKBCPMIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCC(C)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H38
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10880754
Record name heptadecane, 3-methyl-
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Molecular Weight

254.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid; [Ultra Scientific MSDS]
Record name 3-Methylheptadecane
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CAS No.

6418-44-6
Record name Heptadecane, 3-methyl-
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Record name heptadecane, 3-methyl-
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Record name 3-methylheptadecane
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Synthesis routes and methods

Procedure details

2 g (7.46 mmol) of 3-methyl-heptadecan-2-one (Compound No. 3 of Table 1) are introduced into 10 ml of diethylene glycol, and the mixture is treated with 1.11 g (22.4 mmol) of hydrazine hydrate and 1.2 g (29.85 mmol) of sodium hydroxide. The mixture is stirred for twenty hours at 200° C. When the mixture has cooled to room temperature, it is treated with 100 ml of water, acidified with hydrochloric acid, with cooling, and extracted three times using cyclohexane. The combined organic extracts are washed twice with a little water, dried over sodium sulphate and concentrated. Separation by column chromatography using cyclohexane as the eluent gave 1.0 g (53% of theory) of 3-methylheptadecane.
Name
3-methyl-heptadecan-2-one
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1.11 g
Type
reactant
Reaction Step Two
Quantity
1.2 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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